molecular formula C21H23N5O3S B2980628 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 886962-75-0

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2980628
CAS No.: 886962-75-0
M. Wt: 425.51
InChI Key: HPKOUNHEQZRLJA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-3-ylthio acetamide class, characterized by a triazinone core substituted with a thioether-linked acetamide moiety. The structure features a 4-methoxybenzyl group at position 6 of the triazinone ring and a 2,4-dimethylphenyl substituent on the acetamide nitrogen. Such derivatives are typically synthesized via nucleophilic substitution between a triazinone thiol intermediate and a halogenated acetamide precursor .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-13-4-9-17(14(2)10-13)23-19(27)12-30-21-25-24-18(20(28)26(21)22)11-15-5-7-16(29-3)8-6-15/h4-10H,11-12,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKOUNHEQZRLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with three closely related analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazinone Acetamide Derivatives

Compound Name Substituents (Triazinone Position 6) Acetamide N-Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-methoxybenzyl 2,4-dimethylphenyl C23H25N5O3S 451.54 Enhanced steric bulk; potential for improved target selectivity
2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide 4-ethoxybenzyl 4-methoxyphenyl C21H23N5O4S 441.50 Higher lipophilicity (ethoxy group); reduced steric hindrance
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide Methyl 4-isopropylphenyl C15H19N5O2S 333.41 Compact structure; lower molecular weight for enhanced solubility

Key Observations:

Substituent Effects on Lipophilicity and Solubility: The target compound’s 4-methoxybenzyl group confers moderate lipophilicity, whereas the ethoxy analog () exhibits higher hydrophobicity, which may influence membrane permeability .

Impact of Triazinone Core Modifications: Substitution at position 6 with alkyl or aryl groups (methyl in vs. methoxybenzyl in the target compound) significantly alters electronic properties and hydrogen-bonding capacity, as suggested by graph-set analysis principles in crystallography .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (451.54) compared to (333.41) may reduce solubility but improve binding affinity through increased van der Waals interactions .

Research Findings and Limitations

  • Structural Validation: While none of the evidence explicitly details crystallographic data for the target compound, methods like SHELX refinement () and structure validation protocols () are critical for confirming the geometry of such derivatives .
  • Biological Activity Gaps : The provided evidence lacks explicit pharmacological data. However, analogs in and suggest that these compounds are likely explored for antimicrobial or kinase-inhibitory roles, warranting further experimental validation.

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